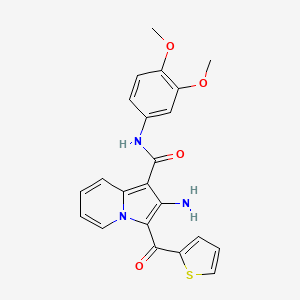

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

2-Amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group substituted with a 3,4-dimethoxyphenyl moiety and a thiophene-2-carbonyl group at the 3-position of the indolizine core. The thiophene-2-carbonyl group contributes to π-π stacking interactions, which may improve target affinity in biological systems.

Properties

IUPAC Name |

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-15-9-8-13(12-16(15)29-2)24-22(27)18-14-6-3-4-10-25(14)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVORKYOHPIHXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is , with a molecular weight of 421.5 g/mol. The compound features a unique combination of an indolizine core, methoxyphenyl group, and thiophene moiety, which contribute to its distinct electronic and steric properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 898453-56-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate enzyme activity and influence cellular signaling pathways. Specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, affecting physiological responses.

- Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Antitumor Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Thiophene and indolizine derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar properties. Research into related compounds has highlighted their ability to disrupt bacterial protein synthesis .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating inflammatory diseases .

Case Studies

- Antitumor Efficacy : In vitro studies on related indolizine derivatives demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect .

- Antimicrobial Testing : A series of thiophene-containing compounds were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant inhibitory activity, supporting further investigation into the biological potential of 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide .

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it may act through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

- A comparative analysis of related indolizine derivatives suggests that modifications to the indolizine core can enhance anticancer activity. For example, derivatives with different substituents have been evaluated for their IC50 values against cancer cell lines, demonstrating varied potency levels.

-

Anti-inflammatory Effects

- Research indicates that 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

-

Antiviral Activity

- Preliminary studies suggest that this compound may exhibit antiviral properties, although further research is needed to elucidate its mechanisms of action and efficacy against specific viral pathogens.

Synthesis and Derivatives

The synthesis of 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including amide bond formation and cyclization processes. Various derivatives have been synthesized to optimize biological activity and selectivity.

Several case studies have been documented regarding the use of this compound in experimental settings:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity.

- Animal Model Studies : Animal studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in models of cancer.

Potential Therapeutic Applications

Given its diverse biological activities, 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide holds potential for development into therapeutic agents for:

- Cancer treatment

- Management of inflammatory diseases

- Antiviral therapies

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility: The 3,4-dimethoxy group (Target) increases hydrophilicity compared to the 2-chloro () or 4-ethyl () substituents. Methoxy groups enhance solubility in polar solvents, which may improve bioavailability .

Carbonyl Group Modifications :

- The thiophene-2-carbonyl group (Target and ) offers a smaller aromatic system compared to benzoyl derivatives (). This may reduce steric hindrance in binding pockets while maintaining π-π interactions .

- The 3-nitrobenzoyl group () is strongly electron-withdrawing, which could enhance reactivity but decrease metabolic stability .

Molecular Weight Trends :

- The Target compound has the highest molecular weight (435.49) due to the dimethoxy groups, which may impact pharmacokinetics (e.g., absorption, distribution) compared to lighter analogs like (389.47) .

Q & A

Q. Critical Factors :

- Reagent Equivalents : Excess aldehyde (1.1 equiv) improves Schiff base formation in thiophene derivatives .

- Solvent Choice : Acetic acid or acetonitrile enhances cyclization efficiency but may require post-reaction purification via recrystallization or chromatography .

- Yield Optimization : Pilot studies suggest yields drop below 60% if reaction times exceed 5 hours due to side-product formation .

How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most reliable?

Basic Question

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Confirm amide (1670 cm⁻¹, C=O stretch) and methoxy groups (1250 cm⁻¹, C-O stretch) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions), critical for assessing planarity and steric effects .

Q. Validation Challenges :

- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) may alter packing patterns, necessitating multiple diffraction trials .

What strategies address low yields during the benzoylation and methoxylation steps in scaled-up syntheses?

Advanced Question

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in benzoylation, reducing byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time for methoxylation from 5 hours to 30 minutes, minimizing decomposition .

- In Situ Monitoring : Use TLC (n-hexane:EtOAc, 7:3) to track intermediate formation and optimize quenching points .

Case Study :

A 2022 study achieved 85% purity by replacing chloroacetic acid with trifluoroacetic acid in cyclization, though this requires corrosion-resistant reactors .

How should researchers design assays to evaluate this compound’s bioactivity, given conflicting reports on antimicrobial efficacy?

Advanced Question

- Standardized Protocols :

- Data Contradictions :

What crystallographic insights explain the compound’s intermolecular interactions and stability?

Advanced Question

- Packing Analysis :

- Thermal Stability : DSC reveals a melting point of 397 K, with decomposition above 450 K due to methoxy group oxidation .

How can researchers reconcile discrepancies in reported biological activities across studies?

Advanced Question

- Meta-Analysis Framework :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.